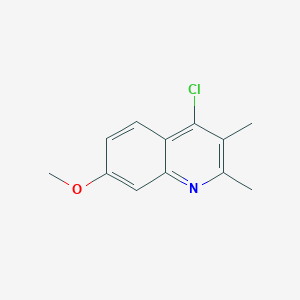
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a pyrrolidine ring attached to the indole core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of Methyl Groups: Methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the indole core.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole: Lacks the pyrrolidine ring and additional methyl groups.
2,3-Dimethylindole: Similar indole core but different substitution pattern.
5-(Pyrrolidin-2-yl)-1H-indole: Lacks the three methyl groups.
Uniqueness
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole is unique due to the specific combination of the indole core, three methyl groups, and the pyrrolidine ring. This unique structure may impart distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1,2,3-trimethyl-5-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C15H20N2/c1-10-11(2)17(3)15-7-6-12(9-13(10)15)14-5-4-8-16-14/h6-7,9,14,16H,4-5,8H2,1-3H3 |
Clé InChI |
MKYUDAKCTDTRAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)C3CCCN3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)






